Glycyl-L-threonine

Vue d'ensemble

Description

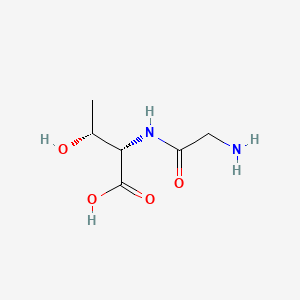

Glycyl-L-threonine is a dipeptide composed of glycine and L-threonine . It has a molecular formula of C6H12N2O4 and a molecular weight of 176.1705 .

Molecular Structure Analysis

This compound has a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H12N2O4 and a molecular weight of 176.1705 . More detailed physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

1. Enhancing Amino Acid Production

Glycyl-L-threonine plays a role in the production and accumulation of essential amino acids like L-threonine. Research has shown that in Corynebacterium glutamicum, the reduction of serine hydroxymethyltransferase activity, which degrades L-threonine to glycine, can lead to increased L-threonine accumulation (Simic et al., 2002). Another study explored how modifying the glyoxylate shunt and L-threonine biosynthesis pathway in Escherichia coli could significantly boost L-threonine production (Zhao et al., 2018).

2. Charge Density Analysis

The charge density of this compound dihydrate was analyzed in a study using synchrotron data. This analysis provided insights into the topological properties of peptide bonds, aiding in understanding the electronic properties of amino acids (Dittrich et al., 2000).

3. Metabolic Engineering for Amino Acid Synthesis

A comprehensive review of metabolic engineering in Escherichia coli and Corynebacterium glutamicum highlighted strategies for optimizing L-threonine production, a process in which this compound is implicated (Dong et al., 2011).

4. Threonine Catabolism in Stem Cells

A study on mouse embryonic stem cells revealed their dependence on threonine catabolism, which involves the conversion of L-threonine to glycine, highlighting the metabolic significance of this compound (Wang et al., 2009).

5. Exploring Enzymatic Activities

Research on serine hydroxymethyl transferase from Streptococcus thermophilus, which catalyzes the interconversion of L-threonine to glycine, has implications for the understanding and application of this compound in biochemical processes (Vidal et al., 2005).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Glycyl-L-threonine is a dipeptide composed of glycine and L-threonine. It is involved in various biochemical reactions catalyzed by enzymes such as L-threonine transaldolases (LTTAs) . LTTAs are a class of pyridoxal-5′-phosphate (PLP) dependent enzymes responsible for the biosynthesis of diverse β-hydroxy amino acids .

Mode of Action

The mode of action of this compound involves its interaction with LTTAs. These enzymes catalyze the retro-aldol cleavage of L-threonine to form a remarkably persistent glycyl quinonoid intermediate . This intermediate is kinetically disfavored for protonation, enabling on-cycle reactivity with aldehydes to form β-hydroxy amino acids .

Biochemical Pathways

This compound is involved in the biosynthesis of β-hydroxy amino acids, a process catalyzed by LTTAs . These β-hydroxy amino acids are building blocks of complex natural products with a wide range of biological activities . In addition, L-threonine is converted to the energy-rich keto acid under anaerobic conditions, providing a source of energy to the cells .

Pharmacokinetics

The use of dipeptides in feed media for cell cultures has been explored . The concentration of the dipeptide in the feed media can affect the performance of the cell culture, suggesting that the bioavailability of this compound may be influenced by its concentration and the specific environment .

Result of Action

The result of this compound’s action is the production of β-hydroxy amino acids . These amino acids have utility as small molecule drugs, precursors for beta-lactone antibiotics, and building blocks for polypeptides . The production of these amino acids can be enhanced by optimizing the concentration of this compound in the feed media of cell cultures .

Action Environment

The action of this compound is influenced by the environment. For instance, the concentration of this compound in the feed media can affect the performance of cell cultures . Additionally, the activity of LTTAs, the primary targets of this compound, can be influenced by environmental factors

Propriétés

IUPAC Name |

(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIFSFOFKGKIRH-WUJLRWPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7093-70-1, 27174-15-8, 686-44-2 | |

| Record name | Gly-Thr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7093-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-DL-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27174-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycyl-L-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-glycyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

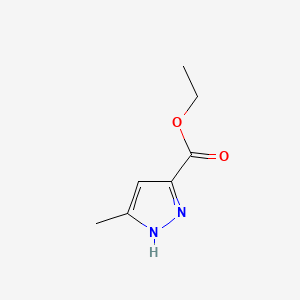

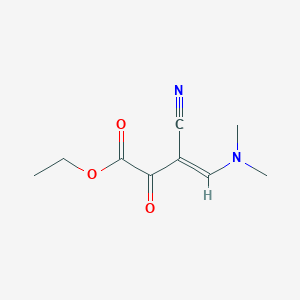

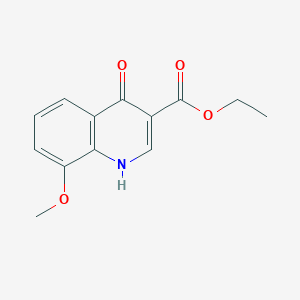

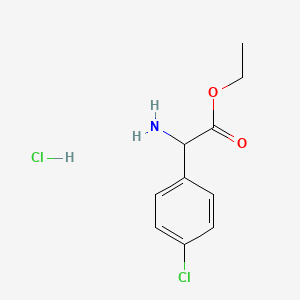

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Glycyl-L-threonine?

A1: this compound is a dipeptide with the molecular formula C6H12N2O4 and a molecular weight of 192.18 g/mol [, ]. Crystallographic studies have revealed its structure in detail, including bond lengths, angles, and conformation [, , ].

Q2: How does this compound behave in a crystalline form?

A2: this compound dihydrate crystallizes in the orthorhombic space group P212121 [, ]. The unit cell contains four molecules of the dipeptide and incorporates two water molecules per asymmetric unit [, ]. This structural information is crucial for understanding its interactions and properties in solid form.

Q3: What insights have been gained from electron density studies of this compound?

A3: Experimental and theoretical electron density studies have provided detailed insights into the electronic structure and bonding properties of this compound [, ]. Topological analysis of the electron density has revealed characteristics of covalent and hydrogen bonds, offering a deeper understanding of its molecular interactions [].

Q4: Have there been computational studies on this compound?

A4: Yes, computational chemistry methods have been employed to study this compound. Researchers have used Hartree-Fock calculations to investigate its electron density distribution and compared the results with experimental data [, ]. These studies aid in comprehending its electronic structure, conformation, and potential interactions with other molecules.

Q5: What is the biological significance of this compound?

A5: While this compound is not a naturally occurring dipeptide, research suggests potential roles in bacterial systems. For instance, it has been implicated in the repression and inhibition of branched-chain amino acid transport systems in Salmonella typhimurium []. Additionally, certain E. coli mutants impaired in L-threonine uptake displayed altered growth responses to this compound, highlighting its potential influence on amino acid metabolism [].

Q6: Can this compound be used in peptide synthesis?

A6: Yes, this compound can serve as a building block in peptide synthesis. Studies have explored its use in synthesizing peptide lactones, demonstrating its utility in constructing larger peptide structures []. This aspect is particularly relevant in the context of developing novel peptides with potential therapeutic applications.

Q7: Has this compound been identified in natural sources?

A7: Interestingly, this compound has been identified in the methanolic extract of ghee residue, a byproduct of the ghee manufacturing industry []. This finding suggests its potential presence in other food sources and warrants further investigation into its biological relevance in such contexts.

Q8: What analytical techniques are used to study this compound?

A8: A range of analytical techniques has been employed to characterize and study this compound. X-ray diffraction is crucial for determining its crystal structure [, , , ]. Gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying it in complex mixtures []. Additionally, computational methods like Hartree-Fock calculations provide insights into its electronic structure and properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B3021380.png)